molecular formula C25H16ClN3O4 B14104395 N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14104395
M. Wt: 457.9 g/mol
InChI Key: SHAMIWSEAYSABQ-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran ring, a pyrazole ring, and a chlorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the benzofuran and pyrazole rings, followed by the introduction of the chlorophenyl group. Common reagents used in these reactions include chlorobenzoyl chloride, benzofuran derivatives, and pyrazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different chemical and biological properties.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide include other benzofuran and pyrazole derivatives with chlorophenyl groups. Examples include:

  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
  • N-(1-((4-chloroanilino)carbonyl)-2-(2-chlorophenyl)vinyl)-4-methylbenzamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H16ClN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H16ClN3O4/c26-15-11-9-14(10-12-15)23(31)24-22(17-6-2-4-8-21(17)33-24)27-25(32)19-13-18(28-29-19)16-5-1-3-7-20(16)30/h1-13,30H,(H,27,32)(H,28,29)

InChI Key

SHAMIWSEAYSABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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